![molecular formula C18H19N3O4 B2906937 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034583-40-7](/img/structure/B2906937.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a complex organic compound . It has been used in the synthesis of Doxazosin , a medication used to treat hypertension and benign prostatic hyperplasia .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a 2,3-dihydrobenzo[b][1,4]dioxin ring attached to a piperidin-1-yl group via a methanone linkage . The compound also contains a pyridazin-3-yloxy group attached to the piperidin-1-yl group .Wissenschaftliche Forschungsanwendungen
Synthesis of Doxazosin Analogues
This compound is structurally related to Doxazosin , an α1-adrenergic receptor antagonist used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia . Researchers are interested in synthesizing analogues of Doxazosin to explore potential improvements in pharmacological profiles. The synthesis process often involves creating derivatives of the core structure, which includes the (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl) moiety.
Development of α2-Adrenoceptor Subtype C Antagonists
The compound has been identified as a potential antagonist for α2-Adrenoceptor subtype C (alpha-2C). This application is particularly relevant in the treatment and prophylaxis of sleep-related breathing disorders, such as obstructive and central sleep apneas and snoring .
Enantioselective Synthesis
The compound’s framework is useful in the enantioselective synthesis of methanols, which are important intermediates in the production of various pharmaceuticals. Employing chiral ligands in Pd-catalyzed intramolecular aryl C–O bond formation can lead to the creation of these methanols with high enantioselectivity .
Asymmetric Desymmetrization Strategies
In organic chemistry, asymmetric desymmetrization is a powerful strategy for the synthesis of chiral compounds. The (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl) moiety can be utilized in such strategies to create complex, chiral molecules with potential applications in drug development .
Transition-Metal-Catalyzed Cross-Coupling Reactions
The compound can be involved in transition-metal-catalyzed cross-coupling reactions, which are widely applied in organic synthesis. These reactions are crucial for constructing complex molecules and can be used to create new stereocenters, which is a significant challenge in the field .
Computational Chemistry and Drug Design
The compound’s structure and reactivity make it a subject of interest in computational chemistry studies. These studies can provide models to rationalize the origin of enantioselectivity and help in designing drugs with desired stereochemical properties .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to Doxazosin , which is known to target alpha-1 adrenergic receptors . .
Mode of Action
Based on its structural similarity to doxazosin , it may interact with its targets by binding to the alpha-1 adrenergic receptors, thereby inhibiting the action of norepinephrine and causing vasodilation .
Biochemical Pathways
If it acts similarly to doxazosin , it may affect the adrenergic signaling pathway, leading to downstream effects such as vasodilation and a decrease in blood pressure .
Result of Action
If it acts similarly to Doxazosin , it may cause vasodilation and a decrease in blood pressure .
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(16-12-23-14-6-1-2-7-15(14)25-16)21-10-4-5-13(11-21)24-17-8-3-9-19-20-17/h1-3,6-9,13,16H,4-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBCKFWMCGLFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.